molecular formula C7H4BrF3N2O2 B8183677 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B8183677
M. Wt: 285.02 g/mol
InChI Key: JMXZAWGKMNHJKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 5-Bromo-2-amino-4-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroaniline derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique functional groups.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of agrochemicals and materials with specific properties.
  • Applied in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.

Comparison with Similar Compounds

  • 4-Bromo-2-nitro-5-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2-Bromo-6-nitro-4-(trifluoromethyl)aniline

Uniqueness: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (aniline) groups creates a compound with distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

5-bromo-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXZAWGKMNHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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